molecular formula C19H38N8O5 B12555140 L-Arginine, L-valyl-L-lysylglycyl- CAS No. 190391-93-6

L-Arginine, L-valyl-L-lysylglycyl-

Cat. No.: B12555140
CAS No.: 190391-93-6
M. Wt: 458.6 g/mol
InChI Key: WSIHLWMWBONJBV-YDHLFZDLSA-N
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Description

L-Arginine, L-valyl-L-lysylglycyl- is a compound that combines the amino acids L-Arginine, L-Valine, L-Lysine, and Glycine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health . L-Valine, L-Lysine, and Glycine are essential amino acids that contribute to protein synthesis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-valyl-L-lysylglycyl- involves the coupling of the individual amino acids using peptide synthesis techniques. This process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of L-Arginine, L-valyl-L-lysylglycyl- follows similar principles but on a larger scale. The process involves the fermentation of microorganisms genetically engineered to produce the desired amino acids, followed by purification and coupling to form the final compound .

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-valyl-L-lysylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .

Major Products

The major products formed from these reactions include nitric oxide and citrulline from the oxidation of L-Arginine, as well as various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

CAS No.

190391-93-6

Molecular Formula

C19H38N8O5

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C19H38N8O5/c1-11(2)15(21)17(30)27-12(6-3-4-8-20)16(29)25-10-14(28)26-13(18(31)32)7-5-9-24-19(22)23/h11-13,15H,3-10,20-21H2,1-2H3,(H,25,29)(H,26,28)(H,27,30)(H,31,32)(H4,22,23,24)/t12-,13-,15-/m0/s1

InChI Key

WSIHLWMWBONJBV-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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